molecular formula C10H13N5NaO14P3 B1140980 Guanosine 5'-triphosphate,periodate oxidized sodium salt CAS No. 103192-45-6

Guanosine 5'-triphosphate,periodate oxidized sodium salt

Cat. No. B1140980
M. Wt: 543.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-triphosphate, periodate oxidized sodium salt is a chemical compound with the molecular formula C10H14N5NaO14P3 . It is a product used for proteomics .


Molecular Structure Analysis

The molecular structure of Guanosine 5’-triphosphate, periodate oxidized sodium salt is represented by the formula C10H14N5NaO14P3 . It has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon .


Chemical Reactions Analysis

Guanosine 5’-triphosphate (GTP) is involved in various biological functions such as cell signaling by activation of GTP-binding proteins, RNA and protein synthesis, and production of cyclic guanosine monophosphate (cGMP), a secondary messenger . It is also used as a source of energy for protein synthesis and gluconeogenesis .


Physical And Chemical Properties Analysis

Guanosine 5’-triphosphate, periodate oxidized sodium salt is a white powder that is soluble in water . Its molecular weight is 544.15 .

Scientific Research Applications

Application in Biochemical Research

Guanosine 5’-triphosphate (GTP)

, a purine trinucleotide, is a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .

Method of Application

GTP is generally used in its sodium salt form in aqueous solutions. The concentration and conditions of use can vary widely depending on the specific experiment .

Results and Outcomes

GTP plays a crucial role in a number of cellular processes. It acts as a phosphoryl donor in protein synthesis and in signal transduction . The outcomes of its use can therefore vary widely, but it is generally used to study these processes in a laboratory setting .

Application in Preparation of Modified Reagents

Guanosine 5’-triphosphate sodium salt hydrate has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents .

Method of Application

The specific method of application can vary depending on the experiment, but generally involves the reaction of the GTP sodium salt hydrate with other reagents to form the modified platination reagents .

Results and Outcomes

The HRP-modified platination reagents prepared using GTP sodium salt hydrate can be used in various biochemical assays .

Application in Energy Transfer

Guanosine 5’-triphosphate (GTP)

is involved in energy transfer within the cell. For instance, a GTP molecule is generated by one of the enzymes in the citric acid cycle .

Method of Application

This is tantamount to the generation of one molecule of ATP, since GTP is readily converted to ATP with nucleoside-diphosphate kinase (NDK) .

Results and Outcomes

The outcomes of its use can therefore vary widely, but it is generally used to study these processes in a laboratory setting .

Application in Genetic Translation

During the elongation stage of translation, GTP is used as an energy source for the binding of a new amino-bound tRNA to the A site of the ribosome .

Method of Application

GTP is also used as an energy source for the translocation of the ribosome towards the 3’ end of the mRNA .

Results and Outcomes

Application in Preparation of Modified Reagents

Guanosine 5’-triphosphate sodium salt hydrate has been used in the preparation of horseradish peroxidase (HRP)-modified platination reagents .

Method of Application

The specific method of application can vary depending on the experiment, but generally involves the reaction of the GTP sodium salt hydrate with other reagents to form the modified platination reagents .

Results and Outcomes

The HRP-modified platination reagents prepared using GTP sodium salt hydrate can be used in various biochemical assays .

properties

IUPAC Name

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUTIYREXVACK-KGZKBUQUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746723
Record name sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate

CAS RN

103192-45-6
Record name sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.